molecular formula C12H10F3N3O2 B12995572 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole

Cat. No.: B12995572
M. Wt: 285.22 g/mol
InChI Key: AFAFYYLMSPPUDF-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The compound features an azetidine ring, a trifluoromethoxy-substituted phenyl group, and an oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a trifluoromethoxy group, often using reagents like trifluoromethoxybenzene.

    Formation of the Oxadiazole Ring: This is typically done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives, while substitution could introduce new functional groups to the phenyl ring.

Scientific Research Applications

5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes or receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the trifluoromethoxy group, which may affect its reactivity and biological activity.

    3-(4-Methoxyphenyl)-5-(azetidin-3-yl)-1,2,4-oxadiazole: Contains a methoxy group instead of a trifluoromethoxy group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethoxy group in 5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole makes it unique compared to similar compounds. This group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable molecule for various applications.

Biological Activity

5-(Azetidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H11_{11}ClF3_3N3_3O2_2
  • Molecular Weight : 321.68 g/mol
  • CAS Number : 1426290-54-1

Biological Activities

Compounds containing the oxadiazole moiety have been reported to exhibit a variety of biological activities. The specific biological activities associated with this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that oxadiazole derivatives can inhibit the growth of various bacterial strains. For instance, compounds similar to this one have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that oxadiazole derivatives may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells. A study demonstrated that related compounds exhibited IC50_{50} values in the low micromolar range against cancer cell lines .
  • Anti-inflammatory Effects : The presence of the trifluoromethoxy group may enhance the anti-inflammatory potential of this compound, as seen in other oxadiazole derivatives .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : Some studies suggest that oxadiazole derivatives can inhibit key enzymes involved in cellular processes, leading to reduced proliferation of pathogens or cancer cells.
  • Receptor Binding : The structural features of this compound may allow it to interact with specific biological receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of oxadiazole derivatives:

  • Antimicrobial Evaluation : A recent study evaluated a series of oxadiazole compounds for their antimicrobial properties against various bacterial strains. The results indicated that modifications to the phenyl ring significantly affected antimicrobial potency .
  • Cytotoxicity Assays : Testing on human cancer cell lines revealed that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU). For example, compounds with similar structures demonstrated IC50_{50} values ranging from 0.87 to 12.91 μM in MCF-7 cells .
  • Inflammatory Response Modulation : In vitro studies showed that some oxadiazole derivatives could reduce pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Compound NameStructureBiological ActivityIC50_{50} (μM)
5-(Phenyl)-1,2,4-OxadiazoleStructureAntimicrobial15
5-(Thiazolyl)-1,2,4-OxadiazoleStructureAnticancer8
5-(Furanyl)-1,2,4-OxadiazoleStructureAnti-inflammatory20

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)19-9-3-1-7(2-4-9)10-17-11(20-18-10)8-5-16-6-8/h1-4,8,16H,5-6H2

InChI Key

AFAFYYLMSPPUDF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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